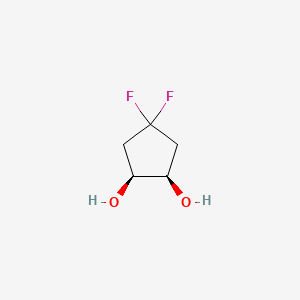
(1R,2S)-4,4-Difluorocyclopentane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-4,4-Difluorocyclopentane-1,2-diol” is a cyclopentane molecule with two fluorine atoms attached to the 4th carbon atom and two hydroxyl groups attached to the 1st and 2nd carbon atoms. The (1R,2S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “R” (rectus) and “S” (sinister) configurations are determined by the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the stereochemistry at each chiral center .
Chemical Reactions Analysis
The chemical reactions of “this compound” would be influenced by the presence of the fluorine and hydroxyl groups. The hydroxyl groups are nucleophilic and could participate in various reactions, such as esterification or ether formation. The C-F bonds are relatively stable but can be activated under certain conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the structure of the compound and its functional groups .
Applications De Recherche Scientifique
Ring-Opening Polymerization Catalyst
The compound (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, closely related to the specified chemical, has been studied for its role in ring-opening polymerization of cyclic esters. This compound forms one-dimensional chains via O—H⋯O hydrogen bonding in its crystals, suggesting its potential as a pre-catalyst activator for polymerization processes (Komarov et al., 2019).
Conformational Studies
In a study related to difluorocyclopentane derivatives, the temperature dependence of the ^(19)F nuclear magnetic resonance (NMR) spectra was analyzed. This research provides insight into the conformational equilibration and stability of such compounds at different temperatures, which is crucial in understanding their behavior in various environments (Glazer et al., 1972).
Molecular Recognition and Non-Bonding Interactions
Research on cycloalkanols, including cyclopentane diols, explored their molecular recognition properties and the effects of steric and geometric isomerism. These studies are important for understanding how such compounds interact in aqueous solutions, providing insights into their behavior in biological systems (Castronuovo et al., 1996).
Catalytic and Synthetic Applications
The structure and behavior of compounds like 1,1-difluorosilacyclopentane have been studied through techniques like gas-phase electron diffraction. This research aids in understanding the molecular structure and potential applications of these compounds in catalytic and synthetic chemistry (Shen & Dakkcuri, 1985).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(1S,2R)-4,4-difluorocyclopentane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)1-3(8)4(9)2-5/h3-4,8-9H,1-2H2/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJNPJXCMOLSSC-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

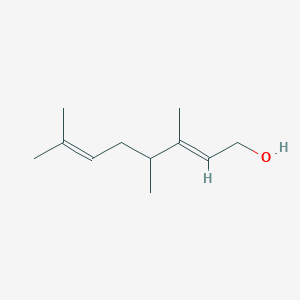
![(E)-methyl 3-methyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2500636.png)
![Methyl 2-[2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2500639.png)
![2,5,6-Trimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2500640.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2500642.png)
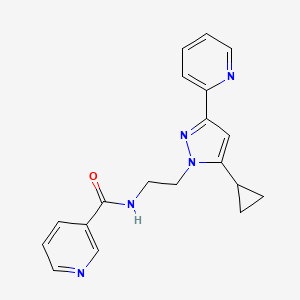
![2-tert-butyl-1-{1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2500644.png)
![2-(4-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-methyl-2-oxoethoxy}phenyl)quinoxaline](/img/structure/B2500646.png)
![3-cyclopentyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2500647.png)
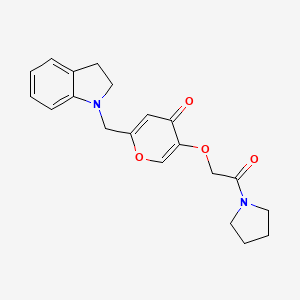
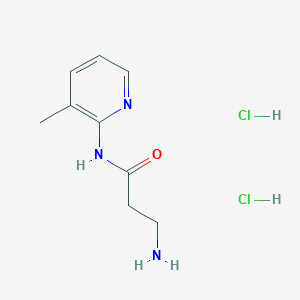

![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrobromide](/img/structure/B2500655.png)
![Methyl 2-[(4-phenylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2500656.png)